5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-chloro-3-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c20-13-3-4-15-14(12-13)23(19(26)28-15)6-5-17(24)21-7-9-22(10-8-21)18(25)16-2-1-11-27-16/h1-4,11-12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUNBCFREMXOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be broken down as follows:
- Core Structure : The benzo[d]oxazole ring system contributes to its biological activity.
- Substituents : The presence of a furan-2-carbonyl group and a piperazine moiety enhances its pharmacological profiles.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 392.84 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of benzoxazole compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : MCF-7 and MDA-MB-231 cells.
- Lung Cancer : A549 and H1975 cells.
- Colorectal Cancer : HCT-116 and HT-29 cells.
In vitro assays have demonstrated that compounds similar to 5-chloro derivatives can induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell proliferation signals .
The proposed mechanisms by which 5-chloro derivatives exert their anticancer effects include:
- Inhibition of Cell Cycle Progression : Compounds have been shown to halt the cell cycle at various checkpoints, particularly the G1/S transition.
- Induction of Apoptosis : Activation of pro-apoptotic factors leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cancer cells .
Antimicrobial Activity
Research has also explored the antimicrobial properties of benzoxazole derivatives. Studies indicate that these compounds possess varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example:
- Effective Against : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
The Minimum Inhibitory Concentration (MIC) values for these compounds suggest moderate antibacterial activity, with some derivatives being more potent than others .
Neuropharmacological Effects
Emerging evidence suggests that similar compounds may act as positive allosteric modulators at certain neurotransmitter receptors, such as AMPA receptors. This activity could be beneficial in enhancing cognitive functions without the excitotoxic side effects associated with direct agonists .
Table 1: Summary of Biological Activities
Case Study Example
A notable study investigated the synthesis and biological evaluation of various benzoxazole derivatives, including those structurally similar to 5-chloro compounds. The research highlighted significant cytotoxicity against several cancer cell lines and detailed the structure-activity relationship (SAR) that correlates specific substituents with enhanced biological effects .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to 5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one exhibit significant antitumor properties. The furan moiety is known for its ability to interact with biological targets, potentially leading to apoptosis in cancer cells. For instance, derivatives with furan and piperazine structures have been studied for their ability to inhibit cell proliferation in various cancer lines, suggesting a promising avenue for cancer therapy .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The furan and piperazine components are known to enhance the bioactivity of compounds against bacterial strains. Studies have shown that similar structures can disrupt bacterial cell walls or inhibit essential metabolic pathways, making them candidates for developing new antibiotics .
Neuropharmacology
CNS Activity
The piperazine ring is a common feature in many CNS-active drugs. Compounds like this compound may exhibit anxiolytic or antidepressant effects due to their interaction with serotonin receptors. Research has indicated that modifications in the piperazine structure can lead to enhanced binding affinity and selectivity towards serotonin transporters .
Structure-Activity Relationship (SAR)
A thorough examination of the structure-activity relationship (SAR) of this compound reveals that modifications in the furan and piperazine moieties significantly influence its pharmacological profile. For instance, the introduction of various substituents on the furan ring can enhance lipophilicity and bioavailability, which are critical for effective drug design .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
Benzoxazolone vs. Benzothiazolone Derivatives
Benzoxazolone Derivatives :
- Compound 5i (3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one): Shares the benzoxazolone core and piperazine linker but incorporates a butyl chain terminating in a second benzoxazolone group, forming a bivalent structure .
- Compound 5a (3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one): Similar to the target compound but with an ethyl linker and a second benzoxazolone moiety .
Benzothiazolone Derivatives :
Key Differences:
Linker Length and Flexibility
- Short vs. Compound 5n (3-(3-(4-(6-(2-oxobenzo[d]thiazol-3(2H)-yl)hexyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one): Employs a hexyl linker, which may increase lipophilicity and membrane permeability .
Key Insight:
Piperazine Substitutions
- Hydroxyethyl (Tiaramide Hydrochloride): Enhances hydrophilicity and hydrogen-bonding capacity . Benzoxazolone/Thiazolone Termini (Compounds 5i, 5j): Create bivalent ligands, which may improve receptor avidity via dual binding .
Structural Implications:
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
